6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one
Description
Properties
CAS No. |
42487-22-9 |
|---|---|
Molecular Formula |
C13H10ClNO |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
6-chloro-1-ethylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C13H10ClNO/c1-2-15-11-7-6-10(14)8-4-3-5-9(12(8)11)13(15)16/h3-7H,2H2,1H3 |
InChI Key |
YVJMISVVJPEBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=O |
solubility |
7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzo[cd]indol-2-one Core
The benzo[cd]indol-2-one framework can be synthesized via intramolecular cyclization of appropriate o-aminobenzoyl derivatives or through Fischer indole synthesis variants. For example, the preparation of 6-amino-1H-benzo[cd]indol-2-one from 6-nitro-1H-benzo[cd]indol-2-one has been reported using reduction with tin(II) chloride in acidic aqueous medium at 50°C for 4 hours, followed by basification and extraction to yield the amino derivative quantitatively.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction of 6-nitro to 6-amino derivative | SnCl2, HCl (37%), 50°C, 4 h | ~100 | Quantitative yield, mild conditions |
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their substituent-driven properties are summarized below:
Substituent Analysis :
- Chlorine (6-Cl) : Enhances electrophilicity and binding to hydrophobic pockets (e.g., NLRP3 inflammasome inhibition ).
- Ethyl (1-ethyl) : Improves metabolic stability compared to shorter alkyl chains (e.g., methyl) by reducing oxidative degradation .
Physicochemical Properties
Key Insight : The 6-chloro-1-ethyl derivative balances lipophilicity (XLogP3 ~2.5) and moderate polarity, favoring blood-brain barrier penetration for CNS applications .
Biological Activity
6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one is a compound belonging to the benzo[cd]indole family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the cyclization of appropriate precursors under controlled conditions. The introduction of the chloro and ethyl groups is crucial for enhancing its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of derivatives related to benzo[cd]indol-2(1H)-one. For instance, compounds like 15f have shown significant inhibitory activity against hepatocellular carcinoma migration both in vitro and in vivo. This activity is attributed to their ability to enter cancer cells via polyamine transporters localized in lysosomes, inducing autophagy and apoptosis .
Table 1: Summary of Antitumor Activity
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| 15f | Hepatocellular carcinoma | Induces autophagy and apoptosis | |
| 6-Chloro-BIO | Various cancers | Potential MAO-B inhibition |
Inhibition of Monoamine Oxidase (MAO)
The compound has been investigated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters, which may have therapeutic implications for mood disorders and neurodegenerative diseases. Compounds structurally similar to 6-chloro derivatives have shown promising IC50 values in the low micromolar range against MAO-B .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Autophagy Activation : The compound promotes autophagic processes that contribute to cancer cell death.
- Apoptosis Induction : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.
- MAO Inhibition : By inhibiting MAO, it may enhance neurotransmitter availability, potentially benefiting neurological health.
Case Studies
In a study focused on benzo[cd]indole derivatives, researchers found that certain modifications significantly enhanced cytotoxicity against various cancer cell lines. The study indicated that the presence of chloro and ethyl groups positively influenced the biological activity of these compounds .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one, and how can reaction yields be optimized?
- Methodological Answer : The synthesis often involves cycloaddition reactions or dehydrohalogenation of halogenated intermediates. For example, indol-2-one derivatives can be synthesized via stereoselective cycloadditions with indol-2-one precursors under catalytic conditions (e.g., mercuric triflate) . Optimization includes adjusting reaction temperature, solvent polarity, and catalyst loading. Evidence from related compounds shows that yields improve with slow addition of reagents and inert atmosphere conditions .
Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?
- Methodological Answer : X-ray crystallography is essential for resolving planar indol-2-one ring systems and substituent conformations, as demonstrated for morpholinomethyl-indoline-2,3-dione derivatives . Spectroscopic methods include -NMR for tracking substituent effects on aromatic protons and FT-IR for carbonyl group verification. High-resolution mass spectrometry (HRMS) and HPLC purity analysis (>97%) ensure structural fidelity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of benzo[cd]indol-2-one derivatives, particularly in BET bromodomain inhibition?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or selectivity for bromodomain subfamilies (BD1 vs. BD2). For instance, compounds like LT052 exhibit >100-fold selectivity for BRD4 BD1 over BD2 due to subtle differences in acetyl-lysine binding pockets . Validating activity across orthogonal assays (e.g., SPR, cellular thermal shift assays) and controlling for off-target effects (e.g., kinase panels) are critical .
Q. What computational approaches predict the binding mode and affinity of this compound to therapeutic targets like BRD4?
- Methodological Answer : Structure-based virtual screening (SBVS) using molecular docking (e.g., MOE software) identifies key interactions, such as hydrogen bonding with Asn140 and π-stacking with Trp81 in BRD4. Molecular dynamics simulations refine binding stability, while free-energy perturbation (FEP) calculations quantify affinity changes upon substituent modification .
Q. How does the electrochemical behavior of the indol-2-one core influence its reactivity in acidic versus basic media?
- Methodological Answer : Cyclic voltammetry reveals pH-dependent oxidation pathways. In acidic media, the indol-2-one moiety undergoes hydroxylation of the benzene ring (Ox1 process), while basic conditions promote two-step oxidation due to deprotonation effects. Controlled potential electrolysis coupled with LC-MS identifies reactive intermediates .
Q. What strategies enhance the selectivity of benzo[cd]indol-2-one derivatives for specific biological targets while minimizing off-target effects?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight the role of the 6-chloro and 1-ethyl groups in modulating selectivity. For BET inhibitors, elongating the substituent at position 1 improves BD1 selectivity by sterically excluding BD2 binding. Parallel artificial membrane permeability assays (PAMPA) optimize bioavailability without compromising target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
